molecular formula C6H8N2O3S B14486333 (3-Aminophenyl)sulfamic acid CAS No. 63711-66-0

(3-Aminophenyl)sulfamic acid

Cat. No.: B14486333
CAS No.: 63711-66-0
M. Wt: 188.21 g/mol
InChI Key: AOAFCVUHFDHAMF-UHFFFAOYSA-N
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Description

(3-Aminophenyl)sulfamic acid is a chemical compound with the molecular formula C6H8N2O3S. It is a derivative of sulfamic acid, where an amino group is attached to the phenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)sulfamic acid typically involves the reaction of 3-nitroaniline with sulfamic acid under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the introduction of the sulfamic acid moiety. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-Aminophenyl)sulfamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)sulfamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid: A simpler analog without the phenyl and amino groups.

    (4-Aminophenyl)sulfamic acid: A positional isomer with the amino group at the para position.

    (2-Aminophenyl)sulfamic acid: Another positional isomer with the amino group at the ortho position.

Uniqueness

(3-Aminophenyl)sulfamic acid is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers and other related compounds.

Properties

CAS No.

63711-66-0

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

(3-aminophenyl)sulfamic acid

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-3-6(4-5)8-12(9,10)11/h1-4,8H,7H2,(H,9,10,11)

InChI Key

AOAFCVUHFDHAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)O)N

Origin of Product

United States

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